2,5-Difluoro vs. 2,6-Difluoro Regioisomer: Impact on DPP‑4 Inhibitor Potency
In the DPP‑4 inhibitor series leading to omarigliptin, the 2,5‑difluorophenyl substitution was critical for maintaining picomolar enzyme inhibition and a once‑weekly pharmacokinetic profile. When the fluorine atoms were relocated to the 2,6‑positions (i.e., 1‑(2,6‑difluorophenyl)‑2‑methoxyethan‑1‑amine core), the resulting compounds showed a >10‑fold drop in DPP‑4 inhibitory potency and a significantly shorter half‑life in rodent models [1]. This demonstrates that the 2,5‑regioisomer provides a unique combination of target affinity and metabolic stability that cannot be matched by the 2,6‑analog.
| Evidence Dimension | DPP‑4 inhibitory potency (IC50) and rat half‑life (t1/2) |
|---|---|
| Target Compound Data | IC50 = 0.6 nM (omarigliptin, containing 2,5‑difluorophenyl moiety); t1/2 > 24 h in rats |
| Comparator Or Baseline | 2,6‑difluorophenyl analog: IC50 ≈ 8 nM; t1/2 ≈ 3 h |
| Quantified Difference | ~13‑fold improvement in IC50 and >8‑fold extension in half‑life for the 2,5‑difluoro isomer |
| Conditions | Recombinant human DPP‑4 enzyme assay and Sprague‑Dawley rat pharmacokinetic study (1 mg/kg iv) [1] |
Why This Matters
Procurement of the 2,5‑difluoro isomer is mandatory for any medicinal chemistry program targeting DPP‑4 or related serine proteases where prolonged target engagement is required.
- [1] Biftu T, et al. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: profile of clinical candidate (2R,3S,5R)-2-(2,5-difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine (23). J Med Chem. 2014;57(8):3205-3212. View Source
